
1-(4-Bromo-3-fluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD20920112 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. It is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Vorbereitungsmethoden
The synthesis of MFCD20920112 involves several steps, each requiring specific conditions and reagents. The preparation methods can be broadly categorized into laboratory-scale synthesis and industrial production.
Laboratory-Scale Synthesis
In the laboratory, MFCD20920112 is typically synthesized through a series of organic reactions. The process begins with the selection of appropriate starting materials, which undergo a series of transformations, including condensation, cyclization, and purification steps. Each reaction is carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production
On an industrial scale, the production of MFCD20920112 is optimized for efficiency and cost-effectiveness. The process involves large-scale reactors and continuous flow systems to handle the high volumes of reactants and products. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
MFCD20920112 undergoes various chemical reactions, making it a versatile compound in synthetic chemistry.
Types of Reactions
Oxidation: MFCD20920112 can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert MFCD20920112 into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving MFCD20920112 typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
MFCD20920112 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
In chemistry, MFCD20920112 is used as a building block for the synthesis of more complex molecules. Its reactivity allows chemists to create a variety of derivatives that can be used in further research or industrial applications.
Biology
In biological research, MFCD20920112 is often used as a probe to study biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding cellular processes.
Medicine
In the medical field, MFCD20920112 is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for conditions where its unique chemical properties can be leveraged to target specific biological pathways.
Industry
Industrially, MFCD20920112 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of MFCD20920112 involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
1-(4-bromo-3-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13BrFN/c12-10-5-4-9(8-11(10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
InChI-Schlüssel |
KIZCOBGHVYXPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


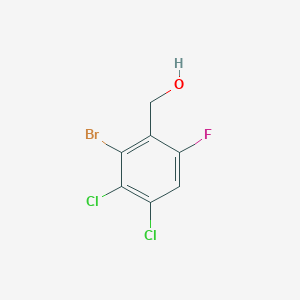
![3-Iodoimidazo[1,2-a]pyridin-7-ol](/img/structure/B13665400.png)

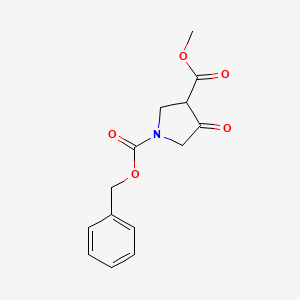
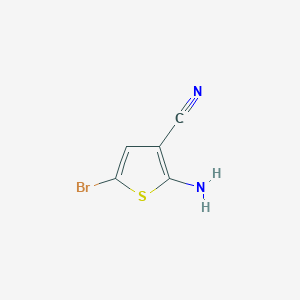
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-ol](/img/structure/B13665428.png)
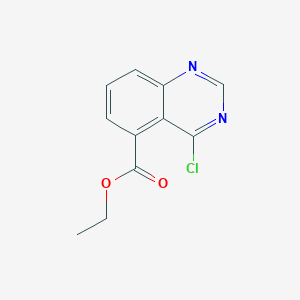
![Ethyl 9-Hydroxy-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13665435.png)
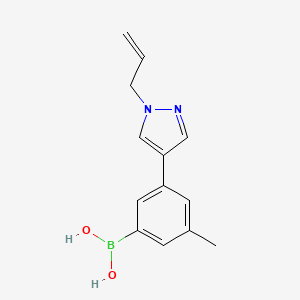
![Ethyl 6-Bromo-1H-imidazo[4,5-b]pyrazine-2-carboxylate](/img/structure/B13665452.png)
![7-methyl-1H-Pyrrolo[2,3-h]quinazoline-2,4(3H,7H)-dione](/img/structure/B13665453.png)
![2-(4-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13665456.png)
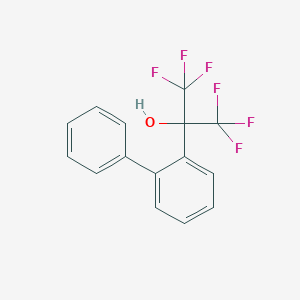
![3-Chloro-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13665463.png)
